molecular formula C8H8ClFO B12967958 (2-Chloro-4-fluoro-3-methylphenyl)methanol

(2-Chloro-4-fluoro-3-methylphenyl)methanol

Cat. No.: B12967958
M. Wt: 174.60 g/mol
InChI Key: JCAUQHYEGPHXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-4-fluoro-3-methylphenyl)methanol is a substituted benzyl alcohol derivative with the molecular formula C₈H₈ClFO. Its structure features a benzene ring substituted with chlorine (Cl) at the 2-position, fluorine (F) at the 4-position, and a methyl group (CH₃) at the 3-position, with a hydroxymethyl (-CH₂OH) group attached to the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its halogenated and alkyl-substituted aromatic system, which influences electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

(2-chloro-4-fluoro-3-methylphenyl)methanol

InChI

InChI=1S/C8H8ClFO/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3,11H,4H2,1H3

InChI Key

JCAUQHYEGPHXGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluoro-3-methylphenyl)methanol typically involves the reaction of 2-chloro-4-fluoro-3-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods

Industrial production of (2-Chloro-4-fluoro-3-methylphenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluoro-3-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-Chloro-4-fluoro-3-methylbenzaldehyde or 2-Chloro-4-fluoro-3-methylbenzoic acid.

    Reduction: 2-Chloro-4-fluoro-3-methylbenzene.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-4-fluoro-3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluoro-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Molecular Formula Substituents (Positions) Key Features/Applications Reference
(2-Chloro-4-fluoro-3-methylphenyl)methanol C₈H₈ClFO Cl (2), F (4), CH₃ (3), CH₂OH (1) Potential intermediate for pyrazole-based pharmaceuticals
[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol C₈H₈ClFOS Cl (2), F (3), SCH₃ (4), CH₂OH (1) Enhanced lipophilicity due to methylsulfanyl group; used in agrochemicals
(2-Chloro-4-methoxyphenyl)(furan-2-yl)methanol C₁₂H₁₁ClO₃ Cl (2), OCH₃ (4), CH₂OH (1), furan (2) Bioactive scaffold in antifungal agents
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone C₈H₆ClFO₂ Cl (3), F (4), OH (2), COCH₃ (1) Photostabilizer in polymers; melting point ~100–110°C

Biological Activity

(2-Chloro-4-fluoro-3-methylphenyl)methanol, also known as (4-chloro-2-fluoro-3-methylphenyl)methanol, is an organic compound characterized by a hydroxymethyl group attached to a substituted phenyl ring. The presence of chlorine and fluorine atoms in its structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and other relevant pharmacological effects.

The molecular formula of (2-Chloro-4-fluoro-3-methylphenyl)methanol is C8H8ClF, with a molecular weight of approximately 174.60 g/mol. Its structural uniqueness arises from the specific arrangement of halogen substituents and the hydroxymethyl functional group.

PropertyValue
CAS Number 1505020-05-2
Molecular Formula C8H8ClF
Molecular Weight 174.6 g/mol
Purity 95%

The biological activity of (2-Chloro-4-fluoro-3-methylphenyl)methanol is influenced by its ability to interact with various molecular targets in biological systems. The halogen substituents can enhance the compound's reactivity and binding affinity to enzymes or receptors, potentially leading to modulation of their activities.

Antimicrobial Activity

Research indicates that derivatives of (2-Chloro-4-fluoro-3-methylphenyl)methanol may exhibit significant antimicrobial properties. A study highlighted that compounds with similar structural motifs showed promising results against various bacterial strains, suggesting that the chlorinated and fluorinated aromatic systems contribute to their efficacy.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines. For example, treatments with related compounds resulted in significant increases in apoptotic signals in breast cancer cell lines (e.g., MDA-MB-231) when assessed through caspase activation assays .

Table: Summary of Anticancer Activity

Cell LineApoptosis InductionConcentration Tested (μM)
MDA-MB-231Significant0.1
Hs 578TModerate0.1
BT-20Significant0.1

Case Studies

  • Antioxidant Properties : A study reported that derivatives containing the 4-fluoro-3-methylphenyl motif exhibited antioxidant activity, with one compound showing an inhibition percentage of 34.3% at a specific concentration .
  • Synthesis and Biological Evaluation : Another research effort focused on synthesizing novel derivatives from (2-Chloro-4-fluoro-3-methylphenyl)methanol and evaluating their biological activities, revealing several candidates with enhanced activity against specific pathogens and cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.